molecular formula C12H4Br4O2 B13652457 1,3,6,8-Tetrabromodibenzo-p-dioxin CAS No. 76584-71-9

1,3,6,8-Tetrabromodibenzo-p-dioxin

Cat. No.: B13652457
CAS No.: 76584-71-9
M. Wt: 499.77 g/mol
InChI Key: FLEIILCTHUDZIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6,8-Tetrabromodibenzo-p-dioxin is a halogenated organic compound belonging to the family of polybrominated dibenzo-p-dioxins (PBDDs). These compounds are structurally similar to polychlorinated dibenzo-p-dioxins (PCDDs), which are well-known for their toxicological effects. This compound is characterized by the presence of four bromine atoms attached to the dibenzo-p-dioxin skeleton. This compound is of significant interest due to its environmental persistence and potential biological effects .

Preparation Methods

The synthesis of 1,3,6,8-Tetrabromodibenzo-p-dioxin typically involves the bromination of dibenzo-p-dioxin precursors. One common method is the condensation of 4,5-dibromo catechol with polybrominated 1-fluoro-2-nitrobenzenes in the presence of potassium carbonate and dimethyl sulfoxide (DMSO) at elevated temperatures (145-150°C). This reaction yields the desired tetrabrominated product with high purity . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

1,3,6,8-Tetrabromodibenzo-p-dioxin undergoes various chemical reactions, including:

Common reagents used in these reactions include iron and manganese oxides for oxidation and various reducing agents for dehalogenation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3,6,8-Tetrabromodibenzo-p-dioxin has several scientific research applications:

Mechanism of Action

The toxic effects of 1,3,6,8-Tetrabromodibenzo-p-dioxin are primarily mediated through the aryl hydrocarbon receptor (AHR). Upon binding to AHR, the compound activates a cascade of molecular events, leading to the expression of various genes involved in xenobiotic metabolism, oxidative stress response, and other cellular processes. This activation can result in toxic effects such as carcinogenicity, immunotoxicity, and endocrine disruption .

Comparison with Similar Compounds

1,3,6,8-Tetrabromodibenzo-p-dioxin is similar to other halogenated dioxins, such as:

The uniqueness of this compound lies in its specific bromination pattern, which influences its chemical reactivity and biological effects compared to other dioxins.

Properties

CAS No.

76584-71-9

Molecular Formula

C12H4Br4O2

Molecular Weight

499.77 g/mol

IUPAC Name

1,3,6,8-tetrabromodibenzo-p-dioxin

InChI

InChI=1S/C12H4Br4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H

InChI Key

FLEIILCTHUDZIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Br)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.